4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
Overview
Description
4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . This compound has attracted attention due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE can be achieved through a multi-step process. One common method involves the Michael addition of 2-hydroxy-1,4-naphthoquinone or 2,5-dihydroxy-1,4-benzoquinone to the Knoevenagel condensation product of an aldehyde with Meldrum’s acid, dimedone, or barbituric acid in the presence of a catalytic amount of l-proline under refluxing conditions in water . This method is efficient and yields the desired product in good to excellent yields.
Chemical Reactions Analysis
4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown promise in various scientific research applications. It exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Its unique structure makes it a valuable scaffold for the development of new therapeutic agents for a variety of diseases .
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include benzo[c]chromene, benzo[f]chromene, and benzo[h]chromene, which also exhibit diverse pharmacological activities . the presence of the ethoxyphenyl group in this compound imparts unique properties that distinguish it from other chromene derivatives.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-2-25-13-9-7-12(8-10-13)16-11-17(22)26-21-18(16)19(23)14-5-3-4-6-15(14)20(21)24/h3-10,16H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASPBAFJDHLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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